molecular formula C10H25NO2Si B8204387 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethan-1-amine CAS No. 215297-17-9

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethan-1-amine

Cat. No.: B8204387
CAS No.: 215297-17-9
M. Wt: 219.40 g/mol
InChI Key: BFDRSKJOABFLHC-UHFFFAOYSA-N
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Description

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethan-1-amine is a bifunctional compound featuring a silyl-protected ether linkage and a terminal amine group. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for hydroxyl moieties, enhancing stability during synthetic procedures . This compound is widely utilized in organic synthesis, particularly in the construction of PROTACs (PROteolysis-TArgeting Chimeras), where it acts as a polyethylene glycol (PEG)-based linker to connect target-binding ligands with E3 ubiquitin ligase recruiters . Its synthesis typically involves phthalimide protection of the amine, followed by silylation of the hydroxyl group and subsequent deprotection . Key properties include:

  • Molecular Formula: C₁₀H₂₅NO₂Si
  • Molecular Weight: 247.4 g/mol
  • Key Features: Hydrophobic TBDMS group for controlled reactivity, PEG-like ether chain for solubility modulation, and a reactive amine for conjugation.

Properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDRSKJOABFLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731272
Record name 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215297-17-9
Record name 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related ethanamine derivatives, highlighting differences in substituents, stability, and applications:

Compound Substituents Molecular Weight Key Properties Applications References
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethan-1-amine TBDMS-protected ether, terminal amine 247.4 g/mol Acid-labile silyl group; hydrophobic; amine reactivity PROTAC synthesis, bioimaging probes
2-((Triisopropylsilyl)oxy)ethan-1-amine Triisopropylsilyl (TIPS) ether 217.4 g/mol Bulkier silyl group; enhanced steric protection Peptoid synthesis
2-(tert-butoxy)ethan-1-amine tert-Butyl ether 117.19 g/mol Base-stable; acid-cleavable Intermediate in drug synthesis
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine Methoxy-PEG chain 163.2 g/mol Hydrophilic; no protecting group Solubility enhancer in bioconjugates
2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-amine (NH2-PEG2-C6-Cl) Chlorohexyl-PEG, terminal amine 238.7 g/mol Reactive chloro group for conjugation Bioimaging probes, PROTAC linkers
N-Benzyl-2-(2-(2-fluoroethoxy)ethoxy)ethan-1-amine Fluoroethoxy-PEG, benzyl amine 271.3 g/mol Fluorine-enhanced metabolic stability Radiotheranostics

Key Comparative Insights :

Protecting Group Chemistry :

  • The TBDMS group in the target compound offers acid sensitivity (cleavable with HF or TBAF), whereas the TIPS group in 2-((Triisopropylsilyl)oxy)ethan-1-amine requires harsher conditions for removal . The tert-butyl ether in 2-(tert-butoxy)ethan-1-amine is stable under basic conditions but cleaved under acidic hydrolysis .

Solubility and Reactivity :

  • PEG-containing derivatives (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine ) improve aqueous solubility but lack the directional reactivity of silyl-protected amines . The chlorohexyl substituent in NH2-PEG2-C6-Cl enables site-specific conjugation in PROTACs .

Applications :

  • Silyl-protected amines are favored in multi-step syntheses requiring orthogonal protection (e.g., nucleoside analogs in ) . Fluorinated analogs (e.g., N-Benzyl-2-(2-(2-fluoroethoxy)ethoxy)ethan-1-amine ) are prioritized in radiopharmaceuticals due to their metabolic stability .

Synthetic Routes: The target compound is synthesized via phthalimide intermediates and silylation , while 2-((Triisopropylsilyl)oxy)ethan-1-amine employs direct silylation of ethanolamine derivatives . Chlorohexyl derivatives like NH2-PEG2-C6-Cl often use nucleophilic substitution for halogen introduction .

Research Findings and Trends

  • PROTAC Development : The target compound’s TBDMS group allows selective deprotection in complex conjugates, enabling precise control over linker functionality .
  • Bioimaging : Derivatives like NH2-PEG2-C6-Cl are critical for HaloTag-based probes, where the chloro group binds selectively to engineered proteins .
  • Stability Challenges : Silyl ethers, while versatile, can limit compatibility with strongly acidic or nucleophilic environments, driving interest in alternatives like triazole-containing amines () for click chemistry applications .

Preparation Methods

Protection of 2-(2-Hydroxyethoxy)ethan-1-amine with TBDMSCl

The starting material, 2-(2-hydroxyethoxy)ethan-1-amine, undergoes silylation at the hydroxyl group. A representative procedure adapted from analogous syntheses is as follows:

Step 1: Silylation Reaction

  • Reagents :

    • 2-(2-Hydroxyethoxy)ethan-1-amine (1.0 equiv)

    • TBDMSCl (1.2 equiv)

    • Triethylamine (2.5 equiv)

    • Anhydrous dichloromethane (0.2–0.5 M concentration)

  • Procedure :

    • Dissolve the amine in DCM under nitrogen and cool to 0°C.

    • Add TEA dropwise, followed by gradual addition of TBDMSCl.

    • Stir the mixture at 0°C for 1 hour, then warm to room temperature and continue stirring for 16 hours.

  • Workup :

    • Quench the reaction with ice-cold water.

    • Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4.

    • Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/petroleum ether).

Yield : 90–95%.

Alternative Method Using Pyridine as Base

Pyridine offers an alternative to TEA, particularly for amines prone to side reactions. A modified protocol derived from Krivickas et al. involves:

  • Combine 2-(2-hydroxyethoxy)ethan-1-amine with pyridine (1.5 equiv) in DCM.

  • Add TBDMSCl (1.2 equiv) at 0°C and stir for 12 hours at room temperature.

  • Isolate the product via extraction and chromatography as above.

Yield : Quantitative (100%).

Optimization of Reaction Conditions

Temperature and Time Dependence

ParameterCondition 1 (TEA)Condition 2 (Pyridine)
Temperature0°C → RT0°C → RT
Reaction Time16 hours12 hours
Yield95%100%
Purity (HPLC)>98%>99%

Lower temperatures (0°C) minimize premature silylation of the amine group, while extended reaction times ensure complete conversion. Pyridine’s stronger basicity enhances reactivity, enabling shorter durations.

Solvent and Equivalents

SolventBaseTBDMSCl (equiv)Yield (%)
DCMTEA (2.5)1.295
DCMPyridine (1.5)1.2100
THFTEA (2.5)1.288

DCM outperforms THF due to better solubility of reactants and byproducts. Stoichiometric excess of TBDMSCl (1.2 equiv) ensures complete protection without over-silylation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 0.06 (s, 6H, TBDMS-Si(CH3)2), 0.90 (s, 9H, C(CH3)3), 2.74 (t, 2H, -CH2NH2), 3.56–3.66 (m, 4H, -OCH2CH2O-).

  • ESI-MS : m/z 219.4 [M+H]+.

Physical Properties

  • Density : 0.887 g/mL at 25°C.

  • Refractive Index : n20/D 1.440.

Comparative Analysis of Methodologies

The pyridine-based method achieves quantitative yields but requires careful handling due to its toxicity. In contrast, TEA is milder and easier to remove, making it preferable for large-scale synthesis. Chromatographic purification remains critical to isolate the product from residual silanol byproducts.

Applications in Organic Synthesis

This compound’s TBDMS group enables orthogonal protection strategies in peptide synthesis and polymer chemistry. Its stability under acidic and basic conditions facilitates sequential deprotection in multi-step reactions .

Q & A

Q. Basic

  • Column chromatography : Silica gel with hexane/ethyl acetate (95:5 to 70:30) gradients separates silylated products from polar impurities.
  • Recrystallization : Use non-polar solvents (e.g., hexane) for high-purity crystalline products .

How can researchers modify the TBDMS group to enhance biological activity in target molecules?

Advanced
Modifications include:

  • Functional group tuning : Replace TBDMS with more labile silyl groups (e.g., triisopropylsilyl) for controlled release in prodrugs.
  • Conjugation : Attach targeting moieties (e.g., folate) via the ethoxy linker to improve cellular uptake. Validate efficacy using in vitro cytotoxicity assays .

What handling precautions are critical for maintaining the integrity of silylated amines?

Q. Basic

  • Storage : Store at –20°C under argon or nitrogen to prevent moisture-induced hydrolysis.
  • Salt formation : Convert to hydrochloride salts (e.g., using HCl/Et2_2O) for improved stability .

How can conflicting reactivity data for TBDMS ethers in nucleophilic substitutions be interpreted?

Advanced
Conflicts may stem from steric hindrance or electronic effects. Investigate:

  • Steric maps : Use molecular modeling to assess accessibility of reactive sites.
  • Substituent effects : Electron-withdrawing groups on the ethoxy chain may deactivate the amine. Compare reaction rates with/without substituents via kinetic isotope effect (KIE) studies .

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